(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
Overview
Description
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a nitrophenyl group connected through a propenone linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 2,3-dimethylphenylpiperazine, is synthesized by reacting 2,3-dimethylaniline with piperazine in the presence of a suitable catalyst.
Knoevenagel Condensation: The piperazine derivative is then subjected to a Knoevenagel condensation reaction with 2-nitrobenzaldehyde in the presence of a base such as piperidine. This reaction forms the this compound compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage, using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of carboxylic acids or other oxidized products.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Benzylamine: A common precursor in organic chemistry and used in the production of pharmaceuticals.
Uniqueness
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with substituted aromatic groups and a propenone linkage sets it apart from other compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-16-6-5-9-19(17(16)2)22-12-14-23(15-13-22)21(25)11-10-18-7-3-4-8-20(18)24(26)27/h3-11H,12-15H2,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFQQJONGCUNNY-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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